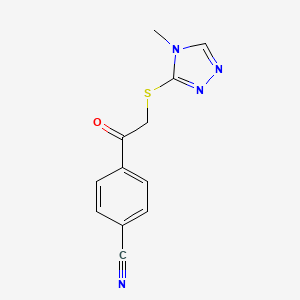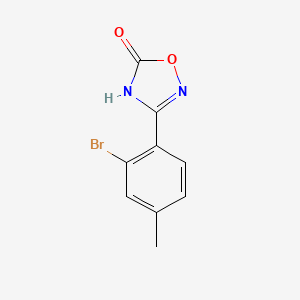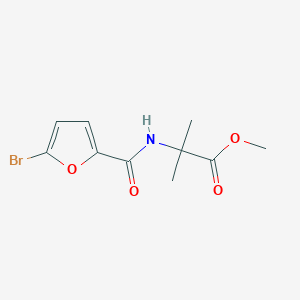
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile is a complex organic compound that features a triazole ring, a benzonitrile group, and a thioacetyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate . This intermediate is then subjected to further reactions to introduce the benzonitrile group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The triazole ring and benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile involves its interaction with molecular targets through hydrogen bonding, dipole interactions, and coordination with metal ions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
4-Methyl-4H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
4-Methoxy-N’-(2-((4-methyl-5-(pyridin-3-yl)-1,2,4-triazol-3-yl)sulfanyl)acetyl)benzohydrazide: A related compound with a different substituent on the triazole ring.
Uniqueness
4-(2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)acetyl)benzonitrile is unique due to the combination of its triazole ring, thioacetyl linkage, and benzonitrile group. This unique structure imparts specific chemical and biological properties that are not found in simpler triazole derivatives. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H10N4OS |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
4-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzonitrile |
InChI |
InChI=1S/C12H10N4OS/c1-16-8-14-15-12(16)18-7-11(17)10-4-2-9(6-13)3-5-10/h2-5,8H,7H2,1H3 |
InChI Key |
RPJXZENWXMZYQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)
![3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)









